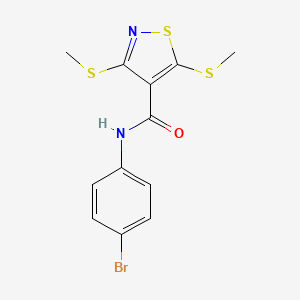
ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a methoxyphenyl group, and two methyl groups
准备方法
合成路线和反应条件
4-(2-甲氧基苯基)-2,5-二甲基-1H-吡咯-3-羧酸乙酯的合成可以通过几种合成路线实现。一种常见的方法是使2,5-二甲基吡咯与4-溴-2-甲氧基苯甲酸乙酯在碱如碳酸钾的存在下反应。该反应通常在有机溶剂如二甲基甲酰胺 (DMF) 中于升高的温度下进行,以促进所需产物的形成。
工业生产方法
在工业环境中,4-(2-甲氧基苯基)-2,5-二甲基-1H-吡咯-3-羧酸乙酯的生产可能涉及大规模间歇式或连续流动工艺。方法的选择取决于因素,如所需的收率、纯度和成本效益。优化反应条件,包括温度、压力和催化剂选择,对于确保有效生产至关重要。
化学反应分析
反应类型
4-(2-甲氧基苯基)-2,5-二甲基-1H-吡咯-3-羧酸乙酯经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的氧化产物。
还原: 还原反应可以使用还原剂如氢化铝锂或硼氢化钠进行。
取代: 苯环上的甲氧基可以通过亲核芳香取代反应被其他官能团取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠,用于亲核芳香取代。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的苯基衍生物。
科学研究应用
4-(2-甲氧基苯基)-2,5-二甲基-1H-吡咯-3-羧酸乙酯在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 作为药物开发的潜在先导化合物进行探索。
工业: 用于生产特种化学品和材料。
作用机制
4-(2-甲氧基苯基)-2,5-二甲基-1H-吡咯-3-羧酸乙酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。确切的分子靶标和途径取决于特定的应用和使用环境。
相似化合物的比较
类似化合物
- 4-(4-甲氧基苯基)-2,5-二甲基-1H-吡咯-3-羧酸乙酯
- 4-(2-羟基苯基)-2,5-二甲基-1H-吡咯-3-羧酸乙酯
- 4-(2-氯苯基)-2,5-二甲基-1H-吡咯-3-羧酸乙酯
独特性
4-(2-甲氧基苯基)-2,5-二甲基-1H-吡咯-3-羧酸乙酯由于苯环上存在甲氧基而具有独特性,这可能会影响其化学反应性和生物活性。这种结构特征使其有别于其他类似化合物,并可能有助于其特定的性质和应用。
属性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-5-20-16(18)15-11(3)17-10(2)14(15)12-8-6-7-9-13(12)19-4/h6-9,17H,5H2,1-4H3 |
InChI 键 |
LUAUXOKBYPFMSW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-6-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541709.png)
![4-amino-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11541719.png)
![4-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B11541733.png)
![1,2-bis(propylsulfonyl)-N'-[(E)-pyridin-4-ylmethylidene]pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B11541735.png)
![2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541743.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11541748.png)
![(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11541752.png)
![2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 2-iodobenzoate](/img/structure/B11541766.png)
![3-cyclohexyl-1-(3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11541774.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11541775.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541778.png)

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11541784.png)
![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541788.png)
